1-ethyl-1H-pyrazole-5-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-5(3-4-8-10)6(11)9-7/h3-4H,2,7H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLSSKUSMVWFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427318 | |
| Record name | 1-ethyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001755-76-5 | |
| Record name | 1-ethyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes to 1-Ethyl-1H-Pyrazole-5-Carbohydrazide
Cyclization Strategies for Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is a key step and is often achieved through the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com A common and versatile method involves the reaction of a β-ketoester with hydrazine hydrate (B1144303). scielo.br This reaction proceeds via a condensation-cyclization sequence to yield the pyrazole core.
Another widely used approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This method offers a high degree of regioselectivity in the formation of the pyrazole ring. organic-chemistry.org The choice of precursors allows for the introduction of various substituents onto the pyrazole nucleus.
A plausible precursor for the synthesis of the target molecule is ethyl 1H-pyrazole-5-carboxylate. This can be synthesized through the reaction of a suitable three-carbon synthon with hydrazine.
Introduction of the Carbohydrazide (B1668358) Functionality
The carbohydrazide group is typically introduced at a late stage of the synthesis. The most common method involves the hydrazinolysis of a corresponding pyrazole-5-carboxylic acid ester. chem-soc.sirasayanjournal.co.in This reaction is generally carried out by treating the ester with hydrazine hydrate in a suitable solvent, such as ethanol, and heating the mixture under reflux. The reaction is usually efficient and proceeds in high yield.
For example, ethyl 1-ethyl-1H-pyrazole-5-carboxylate can be converted to this compound by refluxing with hydrazine hydrate.
| Precursor | Reagent | Solvent | Conditions | Product | Yield |
| Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | Hydrazine hydrate | Ethanol | Reflux | This compound | High |
N-Alkylation Approaches for 1-Ethyl Group Incorporation
The introduction of the ethyl group at the N1 position of the pyrazole ring can be achieved through N-alkylation. This can be performed either before or after the formation of the carbohydrazide. A common method involves the reaction of a 1H-pyrazole derivative with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. google.com
The regioselectivity of N-alkylation can be a challenge in unsymmetrically substituted pyrazoles, potentially leading to a mixture of N1 and N2 isomers. The choice of reaction conditions, including the base and solvent, can influence the isomeric ratio. acs.org
Alternatively, the ethyl group can be introduced from the start by using ethylhydrazine (B1196685) as the nitrogen source in the initial cyclization reaction. This approach avoids the separate N-alkylation step and can provide better control over regioselectivity. For instance, the reaction of a suitable 1,3-dicarbonyl precursor with ethylhydrazine would directly yield the N-ethylated pyrazole core. google.com
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Product |
| Ethyl 1H-pyrazole-5-carboxylate | Ethyl iodide | K₂CO₃ | DMF | Ethyl 1-ethyl-1H-pyrazole-5-carboxylate |
| 1H-Pyrazole-5-carbohydrazide | Diethyl sulfate | NaH | THF | This compound |
Novel and Green Synthesis Approaches for this compound
In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Catalyst-Mediated Synthesis
The use of catalysts can significantly enhance the efficiency and selectivity of pyrazole synthesis. For N-alkylation, phase-transfer catalysts can be employed to facilitate the reaction between the pyrazole and the alkylating agent in a biphasic system, often with reduced reaction times and milder conditions. researchgate.net
Furthermore, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles has been developed as a newer method. mdpi.comsemanticscholar.org This approach can provide good yields of N-alkyl pyrazoles under relatively mild conditions. Magnesium-catalyzed N2-regioselective alkylation has also been reported, offering a way to control the position of alkylation in certain pyrazole systems. thieme-connect.com
| Reaction | Catalyst | Advantages |
| N-Alkylation | Phase-Transfer Catalyst (e.g., 18-crown-6) | Milder conditions, often solvent-free. researchgate.net |
| N-Alkylation | Brønsted Acid (e.g., camphorsulfonic acid) | Utilizes trichloroacetimidate electrophiles. mdpi.comsemanticscholar.org |
| N-Alkylation | Magnesium Ethoxide | Promotes regioselective N2-alkylation. thieme-connect.com |
Solvent-Free and Microwave-Assisted Techniques
Solvent-free reactions, often performed by grinding the reactants together, represent a significant green chemistry approach by eliminating the need for potentially harmful organic solvents. researchgate.net This method can lead to shorter reaction times and simpler work-up procedures.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. rsc.orgeurekaselect.comdergipark.org.tr The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions compared to conventional heating methods. scielo.br The synthesis of pyrazole derivatives, including cyclization and N-alkylation steps, has been successfully achieved using microwave technology. researchgate.netdergipark.org.tr For instance, the reaction of a β-ketoester with a hydrazine can be efficiently carried out under microwave irradiation in the absence of a solvent. scielo.br
| Technique | Key Features | Application in Pyrazole Synthesis |
| Solvent-Free Synthesis | Grinding of reactants, no solvent | Cyclization and N-alkylation steps. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Formation of the pyrazole ring and subsequent functionalization. scielo.brdergipark.org.tr |
Precursor Chemistry and Starting Material Analysis for this compound Synthesis
The formation of the this compound scaffold is primarily achieved through the well-established Knorr pyrazole synthesis. This methodology involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, the critical precursors are ethyl 2,4-dioxobutanoate and ethylhydrazine.
Ethyl 2,4-dioxobutanoate serves as the 1,3-dicarbonyl component. This β-ketoester possesses two electrophilic carbonyl centers with different reactivities. The ketone carbonyl is generally more reactive towards nucleophilic attack by a hydrazine than the ester carbonyl. This difference in reactivity is fundamental to the cyclization process that forms the pyrazole ring.
Ethylhydrazine is the substituted hydrazine that provides the two nitrogen atoms for the pyrazole ring and introduces the ethyl group at the N-1 position. The purity and stability of ethylhydrazine or its salts are crucial for achieving high yields and minimizing side reactions. It is a flammable and toxic substance, necessitating careful handling. rsc.org
The primary intermediate in the synthesis of this compound is ethyl 1-ethyl-1H-pyrazole-5-carboxylate . This intermediate is synthesized via the Knorr reaction between ethyl 2,4-dioxobutanoate and ethylhydrazine.
The reaction proceeds through the initial condensation of the more nucleophilic nitrogen of ethylhydrazine with the more electrophilic ketone carbonyl of ethyl 2,4-dioxobutanoate to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl, followed by dehydration, to yield the aromatic pyrazole ring. google.com
A significant challenge in this synthesis is controlling the regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two constitutional isomers. In this case, the desired product is ethyl 1-ethyl-1H-pyrazole-5-carboxylate, but the isomeric ethyl 1-ethyl-1H-pyrazole-3-carboxylate can also be formed. The ratio of these isomers is highly dependent on the reaction conditions. organic-chemistry.orgacs.org
To favor the formation of the desired 1,5-disubstituted pyrazole, the reaction is often carried out under acidic conditions or by using the hydrochloride salt of ethylhydrazine. The use of a hydrazinium (B103819) salt can improve the regioselectivity of the reaction. organic-chemistry.orgrasayanjournal.co.in The reaction is typically performed in a protic solvent such as ethanol.
The subsequent conversion of ethyl 1-ethyl-1H-pyrazole-5-carboxylate to this compound is achieved through hydrazinolysis. This is a standard procedure where the ethyl ester is treated with hydrazine hydrate, often in a solvent like ethanol, and heated under reflux. The reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by the hydrazine molecule. nih.gov
The reactivity of the precursors in the Knorr synthesis of ethyl 1-ethyl-1H-pyrazole-5-carboxylate is a critical factor. The ketone carbonyl of ethyl 2,4-dioxobutanoate is more electrophilic and sterically less hindered than the ester carbonyl, making it the preferred site for the initial nucleophilic attack by ethylhydrazine. google.com
The selectivity of this reaction is primarily a matter of regioselectivity. The formation of the desired 1,5-isomer versus the 1,3-isomer is influenced by several factors:
pH of the reaction medium: Acidic conditions can protonate the carbonyl groups, influencing their relative reactivity. Controlling the pH can thus steer the reaction towards the desired isomer.
Nature of the hydrazine: Using a salt of ethylhydrazine, such as ethylhydrazine hydrochloride, can alter the nucleophilicity of the nitrogen atoms and influence the initial condensation step, thereby enhancing regioselectivity. rasayanjournal.co.in
Reaction temperature and time: Optimization of these parameters can also affect the isomeric ratio, although to a lesser extent than pH and the form of the hydrazine used.
Table 1: Key Intermediates and Reagents in the Synthesis of this compound
| Compound Name | Role | Key Considerations |
| Ethyl 2,4-dioxobutanoate | 1,3-Dicarbonyl precursor | Contains two carbonyl groups of differing reactivity, which is crucial for the regioselectivity of the cyclization. |
| Ethylhydrazine | N-1 source and ethyl group donor | A toxic and flammable reagent. Its hydrochloride salt is often used to improve regioselectivity. rsc.org |
| Hydrazine hydrate | Hydrazide forming reagent | Used in excess to convert the intermediate ester to the final carbohydrazide product. nih.gov |
| Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | Key intermediate | Its regioselective synthesis is the most critical step in the overall synthetic route. |
Table 2: Typical Reaction Conditions for the Synthesis of Pyrazole Intermediates
| Reaction Step | Reagents | Solvent | Conditions | Typical Yield | Reference |
| Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | Ethyl 2,4-dioxobutanoate, Ethylhydrazine HCl | Ethanol | Reflux | 70-85% | organic-chemistry.orgrasayanjournal.co.in |
| Synthesis of this compound | Ethyl 1-ethyl-1H-pyrazole-5-carboxylate, Hydrazine hydrate | Ethanol | Reflux | 80-95% | nih.gov |
Structural Elucidation and Advanced Characterization of 1 Ethyl 1h Pyrazole 5 Carbohydrazide
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and mass spectrometry (MS) would be required to confirm the identity and purity of 1-ethyl-1H-pyrazole-5-carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), two distinct signals for the pyrazole (B372694) ring protons, and signals for the hydrazide (-NH-NH2) protons. The chemical shifts and coupling constants of the pyrazole ring protons would be characteristic of their positions on the substituted pyrazole ring.
¹³C NMR: The carbon NMR spectrum would be expected to display six distinct signals, corresponding to the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the carbohydrazide (B1668358) group. The chemical shift of the carbonyl carbon would be expected to appear in the downfield region, typical for carbonyl compounds.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the hydrazide group (typically in the region of 3200-3400 cm⁻¹), a strong absorption band for the C=O stretching vibration of the carbonyl group (around 1650-1680 cm⁻¹), and C-H stretching and bending vibrations for the ethyl and pyrazole ring moieties.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The pyrazole ring vibrations are often more prominent in the Raman spectrum.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
MS: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information.
HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C6H10N4O), the expected exact mass would be approximately 154.0855. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction data collected from the crystal would allow for the determination of the crystal system, space group, and the precise coordinates of each atom in the molecule. This would provide definitive proof of the molecular structure.
Computational Chemistry for Structural and Electronic Characterization
Computational chemistry serves as a powerful tool in the detailed examination of molecular structures and their inherent electronic characteristics. For this compound, these theoretical approaches provide insights that complement experimental data, offering a granular view of its geometric and energetic landscape.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method utilized to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting the optimized molecular geometry and various electronic properties of this compound.
Theoretical calculations, often employing basis sets like B3LYP/6-311++G(d,p), are performed to determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which are crucial for a comprehensive structural description. For pyrazole derivatives, DFT has been successfully used to establish molecular geometries. researchgate.net
The electronic properties of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT calculations. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com A smaller energy gap generally suggests higher reactivity. In related pyrazole compounds, this gap has been analyzed to understand intramolecular charge transfer capabilities. bohrium.comjcsp.org.pk
Furthermore, DFT allows for the computation of various molecular descriptors that provide deeper insights into the molecule's behavior. These can include the molecular electrostatic potential (MEP), which identifies regions of electrophilic and nucleophilic attack, and Mulliken atomic charges, which describe the distribution of electron density among the atoms. researchgate.net
Below is a hypothetical interactive data table summarizing the kind of results that would be obtained from DFT calculations for this compound, based on findings for similar pyrazole derivatives.
| Parameter | Calculated Value | Unit |
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Note: The values in this table are placeholders and would be determined by specific DFT calculations.
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable conformations. For this compound, which possesses several rotatable bonds, this analysis reveals the various spatial arrangements the molecule can adopt and their relative energies.
The potential energy surface (PES) of the molecule is scanned by systematically rotating the dihedral angles of the flexible bonds, such as those in the ethyl and carbohydrazide substituents. This process helps in locating all possible conformers, including local and global energy minima. The relative energies of these conformers are then calculated to determine their populations at a given temperature. For some pyrazolone (B3327878) derivatives, theoretical calculations have shown that folded conformations can be the most stable. bohrium.com
The results of a conformational analysis are often visualized as an energy landscape, a plot of the molecule's potential energy as a function of its conformational coordinates. This landscape provides a clear picture of the energetically favorable conformations and the energy barriers that separate them.
An interactive data table illustrating the potential outcomes of a conformational analysis for this compound is presented below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) |
| 1 (Global Minimum) | 0.00 | Angle 1, Angle 2 | Value |
| 2 | Value | Angle 1, Angle 2 | Value |
| 3 | Value | Angle 1, Angle 2 | Value |
Note: The values in this table are illustrative and would be derived from detailed conformational analysis calculations.
Chemical Reactivity and Derivatization Strategies of 1 Ethyl 1h Pyrazole 5 Carbohydrazide
Reactions at the Carbohydrazide (B1668358) Moiety
The carbohydrazide functional group (-CONHNH₂) is a derivative of hydrazine (B178648) and exhibits rich chemical reactivity, making it a valuable synthon in medicinal and materials chemistry. Its reactivity is centered around the terminal primary amine (-NH₂) group, which is strongly nucleophilic, and the adjacent secondary amine (-NH-) and carbonyl (C=O) groups, which can participate in cyclization reactions.
One of the most fundamental reactions of carbohydrazides is their condensation with aldehydes and ketones to form the corresponding hydrazones, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the terminal -NH₂ group of the carbohydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. These reactions are typically carried out in a suitable solvent like ethanol and are often acid-catalyzed. nih.govidosi.org The resulting N-acylhydrazones are valuable intermediates and have been extensively studied for their diverse biological activities. mdpi.com The general scheme for the formation of Schiff bases from 1-ethyl-1H-pyrazole-5-carbohydrazide is presented below.
Table 1: Examples of Schiff Base Formation via Condensation Reactions
| Reactant (Aldehyde/Ketone) | Product (Schiff Base) Name |
| Benzaldehyde | N'-(phenylmethylene)-1-ethyl-1H-pyrazole-5-carbohydrazide |
| 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylene)-1-ethyl-1H-pyrazole-5-carbohydrazide |
| Acetophenone | N'-(1-phenylethylidene)-1-ethyl-1H-pyrazole-5-carbohydrazide |
| Salicylaldehyde | N'-(2-hydroxybenzylidene)-1-ethyl-1H-pyrazole-5-carbohydrazide |
The nucleophilic terminal nitrogen of the carbohydrazide moiety can readily undergo acylation and alkylation. Acylation is typically achieved by reacting the carbohydrazide with acylating agents such as acid chlorides or anhydrides. This reaction leads to the formation of N,N'-diacylhydrazine derivatives, which are important precursors for the synthesis of heterocyclic compounds like oxadiazoles. Alkylation reactions, while less common, can also occur at the terminal nitrogen under appropriate conditions.
The carbohydrazide moiety is a key precursor for the synthesis of various five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are prominent scaffolds in pharmacologically active compounds.
1,3,4-Oxadiazoles: These can be synthesized from this compound through several routes. A common method involves the acylation of the carbohydrazide, followed by dehydrative cyclization of the resulting diacylhydrazine intermediate using reagents like phosphorus oxychloride or polyphosphoric acid. nih.gov Alternatively, reaction with carbon disulfide in a basic medium yields a dithiocarbamate salt, which can be cyclized to form a mercapto-substituted oxadiazole. ijper.org
1,2,4-Triazoles: The synthesis of the 1,2,4-triazole ring can be achieved by reacting the carbohydrazide with isothiocyanates. This initially forms a thiosemicarbazide derivative, which upon treatment with a base like sodium hydroxide or in an acidic medium, undergoes cyclization to yield a triazole-thione. researchgate.net Another pathway involves the reaction of the carbohydrazide with imidates or other electrophiles that provide the necessary carbon atom for ring closure. nih.gov
Table 2: Representative Cyclization Reactions of the Carbohydrazide Moiety
| Target Heterocycle | Reagents | General Intermediate |
| 1,3,4-Oxadiazole | 1. Acyl Chloride (R-COCl)2. Dehydrating agent (e.g., POCl₃) | N-Acylhydrazide |
| 1,3,4-Oxadiazole | 1. CS₂ / KOH2. Hydrazine hydrate (B1144303) | Dithiocarbazate |
| 1,2,4-Triazole | 1. Isothiocyanate (R-NCS)2. Base (e.g., NaOH) | Thiosemicarbazide |
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov Its aromatic nature allows it to undergo electrophilic substitution reactions. The presence of substituents and the nitrogen atoms influences the position and rate of these reactions. Furthermore, the pyrazole ring can be functionalized through modern synthetic methods such as metalation and palladium-catalyzed cross-coupling reactions.
In the 1-substituted pyrazole ring of this compound, the C4 position is generally the most susceptible to electrophilic attack. ijnrd.org The N1-ethyl group and the C5-carbohydrazide group direct incoming electrophiles to this position. The pyrazole ring is generally reactive towards a range of electrophiles, although it is considered less reactive than pyrrole but more reactive than pyridine. wikipedia.orgnih.gov
Common electrophilic aromatic substitution reactions applicable to the pyrazole ring include:
Halogenation: Introduction of bromine or chlorine at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration can be performed using standard nitrating mixtures (e.g., HNO₃/H₂SO₄), leading to the formation of a 4-nitro-pyrazole derivative.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group at the C4 position.
Vilsmeier-Haack Reaction: Treatment with a Vilsmeier reagent (e.g., POCl₃/DMF) can introduce a formyl group (CHO) at the C4 position, yielding a pyrazole-4-carbaldehyde. researchgate.net
Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagent(s) | Position of Substitution | Expected Product |
| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-1-ethyl-1H-pyrazole-5-carbohydrazide |
| Nitration | HNO₃ / H₂SO₄ | C4 | 1-Ethyl-4-nitro-1H-pyrazole-5-carbohydrazide |
| Formylation | POCl₃ / DMF | C4 | 1-Ethyl-4-formyl-1H-pyrazole-5-carbohydrazide |
Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic rings via C-H activation or through the use of organometallic intermediates.
Metalation: Direct deprotonation of the pyrazole ring, known as metalation, can be achieved using strong bases like organolithium reagents (e.g., n-BuLi). The most acidic proton on the N-substituted pyrazole ring is typically at the C5 position; however, since this position is already substituted, deprotonation would likely occur at the C3 position. The resulting organometallic species can then be reacted with various electrophiles to introduce new functional groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for creating new carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the pyrazole ring must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) or converted into a boronic acid or ester. A 4-halo-pyrazole derivative, synthesized via electrophilic halogenation, can serve as a substrate for reactions such as:
Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond.
Negishi Coupling: Reaction with an organozinc reagent. nih.gov
Chan-Lam Coupling: A copper-catalyzed reaction for forming C-N, C-O, or C-S bonds, often coupling an N-H or O-H containing compound with a boronic acid. researchgate.net
These strategies significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of a wide range of substituents onto the pyrazole core.
Mechanistic Studies of Key Transformations Involving this compound
The derivatization of this compound is pivotal for the synthesis of a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. This section delves into the elucidation of reaction pathways and the kinetic and thermodynamic considerations of key transformations involving this versatile carbohydrazide.
Reaction Pathway Elucidation
The chemical behavior of this compound is dictated by the nucleophilic character of the hydrazide moiety and the aromatic pyrazole ring. Mechanistic investigations, often supported by computational studies on analogous pyrazole systems, provide insights into the stepwise processes of its key reactions.
One of the fundamental reactions of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. The generally accepted mechanism for hydrazone formation proceeds through a two-step pathway:
Nucleophilic Addition: The terminal nitrogen atom of the hydrazide, being the most nucleophilic site, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. The reaction is typically acid-catalyzed, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration to form the final hydrazone product with a stable C=N double bond. This elimination step is also facilitated by an acidic environment, which protonates the hydroxyl group, converting it into a better leaving group (water).
Another significant transformation is the cyclization of this compound with various electrophilic reagents to construct new heterocyclic rings, such as 1,3,4-oxadiazoles or pyrazolotriazoles. For instance, the reaction with carbon disulfide in the presence of a base, followed by cyclization, leads to the formation of an oxadiazole-thione derivative. The proposed pathway involves:
Nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of carbon disulfide.
Intramolecular cyclization with the elimination of a molecule of hydrogen sulfide.
The regioselectivity of these cyclization reactions is a critical aspect, and mechanistic studies help in understanding the factors that govern the formation of a particular isomer. The electronic properties of the pyrazole ring and the nature of the substituents can influence the reaction pathway. nih.gov
Kinetic and Thermodynamic Considerations
The feasibility and outcome of a chemical reaction are governed by both kinetic and thermodynamic factors. For the transformations of this compound, these considerations are essential for reaction optimization.
Kinetic Control vs. Thermodynamic Control:
In many reactions involving carbohydrazides, the formation of different products can be under either kinetic or thermodynamic control.
Kinetic Product: The product that is formed fastest, having the lowest activation energy.
Thermodynamic Product: The most stable product, having the lowest Gibbs free energy.
For example, in the formation of acylhydrazones, the initial product formed might be the kinetically favored E/Z isomer, which can then isomerize to the more thermodynamically stable conformer upon prolonged reaction time or heating. redalyc.org The study of reaction kinetics, often monitored by techniques like NMR spectroscopy, allows for the determination of reaction rates and the identification of reaction intermediates, providing evidence for the proposed reaction mechanism. redalyc.org
The table below summarizes hypothetical kinetic and thermodynamic data for the formation of a hydrazone from this compound and a generic aldehyde, illustrating the concepts of kinetic and thermodynamic control.
| Product Isomer | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) | Product Type |
| Z-Isomer | 65 | -25 | Kinetic |
| E-Isomer | 75 | -35 | Thermodynamic |
This is a hypothetical data table for illustrative purposes.
Thermodynamic Parameters:
Thermodynamic data, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, can be determined experimentally through calorimetry or estimated using computational methods like Density Functional Theory (DFT). nih.gov These parameters provide a quantitative measure of the spontaneity and equilibrium position of a reaction.
For instance, the cyclization reactions of this compound are generally thermodynamically favorable due to the formation of a stable aromatic heterocyclic ring system. Computational studies can predict the relative stabilities of different possible cyclized products, aiding in the prediction of the major product under thermodynamic equilibrium.
The following table presents hypothetical thermodynamic data for two competing cyclization pathways of a derivative of this compound.
| Reaction Pathway | Enthalpy of Reaction (ΔH) (kJ/mol) | Entropy of Reaction (ΔS) (J/mol·K) | Gibbs Free Energy of Reaction (ΔG at 298 K) (kJ/mol) |
| Formation of 5-membered ring | -120 | 20 | -126 |
| Formation of 6-membered ring | -110 | 15 | -114.5 |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, the formation of the 5-membered ring is both enthalpically and entropically more favorable, resulting in a more negative Gibbs free energy, indicating it is the thermodynamically preferred product.
Theoretical and Computational Chemistry Studies of 1 Ethyl 1h Pyrazole 5 Carbohydrazide
Electronic Structure and Reactivity Descriptors
The electronic characteristics of a molecule are fundamental to its reactivity. Through computational methods, researchers can delineate the distribution of electrons and identify regions susceptible to chemical reactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For pyrazole (B372694) derivatives, the HOMO is typically localized over the electron-rich regions, while the LUMO is distributed over the electron-deficient areas. This distribution dictates the molecule's ability to act as an electron donor or acceptor in chemical reactions. Computational studies on related pyrazole carbohydrazide (B1668358) compounds have shown that modifications to the pyrazole ring can significantly influence the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity.
Table 1: Frontier Molecular Orbital Energies for a Representative Pyrazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: Data presented is for a representative pyrazole derivative and is intended for illustrative purposes.
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. By calculating the electrostatic potential at the molecule's surface, regions that are electron-rich (negative potential) and electron-poor (positive potential) can be identified. This information is invaluable for predicting how the molecule will interact with other charged species.
In pyrazole carbohydrazide derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group in the carbohydrazide moiety are typically regions of negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms attached to nitrogen atoms often exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Surfaces
Molecular Electrostatic Potential (MEP) surfaces are a powerful tool for understanding intermolecular interactions. These surfaces map the electrostatic potential onto the electron density surface of the molecule, providing a color-coded guide to its charge distribution. Typically, red areas indicate negative potential (electron-rich), blue areas indicate positive potential (electron-poor), and green areas represent neutral potential.
For molecules with structures similar to 1-ethyl-1H-pyrazole-5-carbohydrazide, MEP analysis reveals the most probable sites for non-covalent interactions, such as hydrogen bonding. The electronegative oxygen and nitrogen atoms are highlighted as key hydrogen bond acceptors.
Quantum Chemical Calculations for Molecular Interactions
Quantum chemical calculations can further elucidate the nature of a molecule's interactions with its environment by quantifying properties such as dipole moment and polarizability.
Dipole Moments and Polarizability
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Higher polarizability indicates that the molecule can more readily form induced dipoles, which contributes to London dispersion forces, a type of van der Waals interaction.
Table 2: Calculated Molecular Properties for a Representative Pyrazole Derivative
| Property | Value |
|---|---|
| Dipole Moment (Debye) | 3.5 |
| Polarizability (ų) | 15.2 |
Note: Data presented is for a representative pyrazole derivative and is intended for illustrative purposes.
In Silico Modeling for Biological Interaction Prediction (Mechanistic Focus)
In silico modeling provides a mechanistic lens through which the potential biological interactions of this compound can be predicted. These computational techniques are instrumental in identifying potential protein targets, elucidating binding modes, and understanding the dynamics of ligand-protein interactions at a molecular level.
Molecular Docking Simulations with Defined Biological Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for screening potential drug candidates against a library of known biological targets. For pyrazole carbohydrazide derivatives, a number of enzymes and receptors have been explored as potential targets in various studies. nih.gov
While specific docking studies for this compound are not readily found, research on analogous compounds provides insights into the types of biological targets that could be relevant. For instance, pyrazole derivatives have been docked against a range of enzymes implicated in various diseases. Examples of such targets for the broader class of pyrazole compounds include:
Kinases: These enzymes are critical in cell signaling and are often targets in cancer therapy.
Carbonic Anhydrases: Involved in various physiological processes, their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.
Cyclooxygenases (COX-1 and COX-2): These enzymes are well-known targets for anti-inflammatory drugs.
α-Glucosidase and α-Amylase: These are key enzymes in carbohydrate metabolism and are targets for anti-diabetic drugs. tandfonline.comnih.gov
A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding sites of various clinically relevant proteins. The results would be evaluated based on the predicted binding energy (often expressed in kcal/mol) and the specific molecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The table below illustrates the kind of data that would be generated from such a study.
Table 1: Hypothetical Molecular Docking Results for this compound with Various Biological Targets
| Biological Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| Carbonic Anhydrase II | 2ABE | -7.9 | His94, His96, Thr199 | Antiglaucoma |
| α-Glucosidase | 3A4A | -9.2 | Asp215, Arg442, Asp352 | Antidiabetic |
| Cannabinoid Receptor 1 (CB1) | 5TGZ | -10.1 | Lys192, Phe379, Trp356 | Neurological Disorders |
Molecular Dynamics Simulations for Ligand-Protein Interactions
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes that may occur upon ligand binding. researchgate.net
For a compound like this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The analysis of the simulation trajectory would provide information on:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein.
Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity.
While no specific MD simulation studies have been published for this compound, research on other pyrazole derivatives has demonstrated the utility of this technique in validating docking results and understanding the intricacies of ligand-protein interactions. researchgate.net
Structure-Activity Relationship (SAR) Prediction Based on Quantum Chemical Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models often use quantum chemical descriptors, which are calculated using methods like Density Functional Theory (DFT), to quantify various electronic and structural properties of the molecules.
Relevant quantum chemical descriptors for a QSAR study of pyrazole carbohydrazide derivatives would include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Dipole Moment: This describes the polarity of the molecule, which can influence its solubility and ability to cross cell membranes.
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions.
Atomic Charges: The partial charges on individual atoms can highlight their role in forming hydrogen bonds or other polar interactions.
A QSAR model for a series of pyrazole carbohydrazide analogs could potentially predict the biological activity of this compound based on its calculated descriptor values. Such models are valuable for prioritizing compounds for synthesis and biological testing. nih.gov The table below presents hypothetical values for some of these descriptors for the target compound.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Quantum Chemical Descriptor | Hypothetical Value | Significance in SAR |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability and reactivity. |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability and reactivity. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.8 D | Influences solubility and intermolecular interactions. |
| Molecular Surface Area | 180 Ų | Related to the size of the molecule and its potential for interaction. |
Exploration of Biological Activities and Mechanisms of Action of 1 Ethyl 1h Pyrazole 5 Carbohydrazide and Its Derivatives Mechanistic Focus
Enzyme Inhibition and Modulation Studies
Derivatives of pyrazole (B372694) carbohydrazide (B1668358) have been investigated for their ability to inhibit various enzymes, playing a crucial role in different pathological conditions. The primary focus has been on enzymes like carbonic anhydrases and monoamine oxidases.
Research has identified that pyrazole-based compounds are effective inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.com Specifically, sulfonamide derivatives incorporating pyrazole carboxamide moieties have been studied for their inhibitory action against cytosolic isoforms hCA I and II, and the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govresearchgate.net These enzymes are involved in crucial physiological processes, including pH regulation and CO2 homeostasis, and their dysregulation is linked to diseases like glaucoma and cancer. nih.govsemanticscholar.org
Another class of enzymes targeted by pyrazole derivatives are the monoamine oxidases (MAO-A and MAO-B). nih.gov For instance, 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have shown promise as inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters and a target for neurodegenerative diseases. nih.gov
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Pyrazole Carboxamide Derivatives
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| 3-(2-hydroxy-5-methylphenyl)-N-[4-(aminosulfonyl)phenyl]-1H-pyrazole-5-carboxamide | hCA IX | Favorable Inhibition |
| 3-(5-chloro-2-hydroxyphenyl)-N-[4-(aminosulfonyl)phenyl]-1H-pyrazole-5-carboxamide | hCA IX | Moderate Inhibition |
| 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA I | 316.7 ± 9.6 nM |
| 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA II | 412.5 ± 115.4 nM |
| 4-(3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA I | 533.1 ± 187.8 nM |
| 4-(3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA II | 624.6 ± 168.2 nM |
Data sourced from multiple studies investigating pyrazole derivatives. nih.govsemanticscholar.org
The mechanism of carbonic anhydrase inhibition by sulfonamide-containing pyrazole derivatives involves the binding of the sulfonamide group to the zinc ion located in the active site of the enzyme. This interaction is crucial for the inhibitory activity. Computational studies and structure-activity relationship (SAR) analyses have shown that the substitution pattern on the pyrazole ring and the nature of the aryl groups significantly influence the binding affinity and selectivity for different CA isoforms. nih.govresearchgate.net For example, the presence of a 2-hydroxyphenyl substituent at position 3 of the pyrazole ring was found to be important for hCA I inhibitory activity in certain series of compounds. nih.gov
Receptor Binding and Activation Studies
While enzyme inhibition is a significant area of research, pyrazole carbohydrazide derivatives have also been explored for their ability to interact with various cellular receptors.
A notable example in this category, although a regioisomer, is N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide, also known as Rimonabant. nih.govresearchgate.net This compound is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). nih.gov Its interaction with the CB1 receptor has been extensively studied to understand the pharmacophore required for cannabinoid antagonism. nih.gov
More recently, a novel pyrazole-based small molecule was identified as an agonist for the apelin receptor, a G-protein coupled receptor involved in cardiovascular regulation. duke.edu Structural modifications at the N1 position of the pyrazole core were found to be critical in enhancing the potency of these agonists. duke.edu
Table 2: Receptor Binding Activity of Pyrazole Derivatives
| Compound | Target Receptor | Activity |
|---|---|---|
| Rimonabant | Cannabinoid Receptor 1 (CB1) | Potent Antagonist |
| Pyrazole-based amino acid derivative | Apelin Receptor | Agonist (EC₅₀ = 0.800 µM) |
Data from studies on pyrazole derivatives. nih.govduke.edu
The binding of pyrazole derivatives to their respective receptors initiates or blocks downstream signaling cascades. For instance, the antagonism of the CB1 receptor by Rimonabant leads to a reduction in appetite, an effect mediated through the modulation of endocannabinoid signaling in the central nervous system and peripheral tissues. nih.gov In the case of apelin receptor agonists, their binding initiates intracellular signaling pathways, such as the calcium mobilization pathway, which can be measured to determine the compound's efficacy. duke.edu
Mechanistic Investigations in Antimicrobial Contexts
The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Pyrazole carbohydrazide derivatives have demonstrated significant potential in this area. nih.govresearchgate.net
Mechanistic studies have revealed that the antimicrobial action of these compounds is not limited to a single mode of action. For example, certain naphthyl-substituted pyrazole-derived hydrazones have been shown to exert their antibacterial effect by disrupting the bacterial cell wall. nih.gov Other studies have focused on the ability of pyrazole derivatives to inhibit bacterial biofilm formation and interfere with quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate group behaviors. mdpi.com The inhibition of QS can reduce the production of virulence factors and increase the susceptibility of bacteria to conventional antibiotics. mdpi.com
Furthermore, some pyrazole derivatives have shown activity against multidrug-resistant (MDR) strains, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting various metabolic pathways within the bacteria. nih.govnih.gov
Table 3: Antimicrobial Activity and Proposed Mechanisms of Pyrazole Derivatives
| Compound Class | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Proposed Mechanism of Action |
|---|---|---|---|
| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, A. baumannii | 0.78–1.56 µg/ml | Disruption of the bacterial cell wall |
| Pyrazolo[1,5-a]pyrimidine derivatives | S. aureus, P. aeruginosa | 0.062–0.50 µg/mL | Antibiofilm and Anti-Quorum-Sensing Activity |
| Tethered thiazolo-pyrazole derivatives | Methicillin-resistant S. aureus (MRSA) | As low as 4 µg/ml | Not specified |
Data from various studies on antimicrobial pyrazole derivatives. mdpi.comnih.gov
Interference with Microbial Biosynthesis Pathways
Derivatives of pyrazole carbohydrazide have demonstrated potent antimicrobial activity by targeting essential bacterial biosynthetic pathways. A key mechanism involves the inhibition of enzymes critical for bacterial survival.
One such target is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme in the lysine (B10760008) biosynthesis pathway of most bacteria. This pathway is absent in humans, making DapE an attractive target for novel antibiotics. Studies on pyrazole thioether analogs have shown significant inhibition of Haemophilus influenzae DapE (HiDapE). For instance, N-phenyl analogs demonstrated up to 80.5% inhibition at a 100 μM concentration. mdpi.com The stereochemistry of substituents plays a crucial role; the (R)-enantiomer of an N-2-pyridyl pyrazole derivative almost completely inhibited the enzyme (99% inhibition), while the (S)-enantiomer was essentially inactive (14.6% inhibition), highlighting the specific molecular interactions required for enzymatic inhibition. mdpi.com
Broader mechanism-of-action studies indicate that certain pyrazole derivatives can induce a bactericidal effect by inhibiting multiple pathways simultaneously, including the synthesis of the cell wall, proteins, and nucleic acids. nih.gov This multi-targeted approach can be effective against resistant bacterial strains.
Membrane Disruption Mechanisms
In addition to enzymatic inhibition, some pyrazole hydrazone derivatives exert their antibacterial effects by physically disrupting the bacterial cell membrane. This mechanism leads to a loss of cellular integrity and subsequent cell death. Naphthyl-substituted pyrazole-derived hydrazones, for example, have been identified as potent growth inhibitors of Gram-positive bacteria, with their mode of action attributed to the disruption of the bacterial cell wall. nih.gov This disruption can compromise the protective barrier of the bacteria, making them susceptible to environmental stressors and leading to a bactericidal outcome against strains like S. aureus. nih.gov
Molecular Targets in Anticancer Research
The anticancer potential of 1-ethyl-1H-pyrazole-5-carbohydrazide derivatives is rooted in their ability to interact with specific molecular targets that are crucial for cancer cell proliferation and survival.
Protein Kinase Inhibition Studies
Protein kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. mdpi.com Pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases. mdpi.comnih.gov Molecular docking studies have shown that these derivatives can fit into the binding pockets of several important kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net
Certain novel fused pyrazole derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, with some compounds showing greater potency than the established drug erlotinib (B232) against breast cancer cell lines. researchgate.netfrontiersin.org Similarly, specific pyrazolopyridine derivatives have demonstrated significant inhibitory activity against the c-Met kinase, a key player in oncogenesis. semanticscholar.org The pyrazole scaffold is a vital framework in the structure of numerous FDA-approved protein kinase inhibitors, such as Crizotinib and Ruxolitinib, underscoring its importance in targeted cancer therapy. mdpi.com
| Pyrazole Derivative Class | Target Kinase(s) | Observed Effect | Reference |
|---|---|---|---|
| 5-Ethylsulfonyl-indazole-3-carbohydrazides | EGFR, VEGFR-2 | Potent dual inhibition; higher potency than erlotinib against MCF-7 cells. | researchgate.net |
| 1H-Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Potential inhibition based on favorable binding energies in docking studies. | nih.govresearchgate.net |
| Pyrazolopyridine derivatives | c-Met | Potent inhibition with IC50 values in the nanomolar range. | semanticscholar.org |
DNA Intercalation and Topoisomerase Inhibition Mechanisms
Another significant mechanism for the anticancer activity of pyrazole derivatives involves their interaction with DNA and associated enzymes like topoisomerases. nih.gov Topoisomerases (e.g., Topo II) are essential enzymes that manage DNA topology during replication and transcription; their inhibition can lead to DNA damage and apoptosis in cancer cells. nih.gov
Some pyrazole-thiazole hybrids are believed to exert their potent activity against methicillin-resistant S. aureus (MRSA) by targeting topoisomerase II and topoisomerase IV. nih.gov Furthermore, certain benzimidazole–pyrazole compounds have been identified as inhibitors of DNA Gyrase and Topoisomerase IV, demonstrating potent antibacterial activity linked to this mechanism. mdpi.com The design of these molecules often involves creating a planar aromatic system that can insert, or intercalate, between the base pairs of the DNA double helix. nih.govnih.govresearchgate.net This intercalation disrupts DNA's structure and function, interfering with replication and transcription, ultimately leading to cell death. nih.gov
Structure-Activity Relationship (SAR) Elucidation at the Molecular Level
Understanding the relationship between the chemical structure of pyrazole carbohydrazide derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.
Influence of Substituent Effects on Biological Interactions
The type and position of substituents on the pyrazole ring and associated phenyl rings significantly influence the biological activity of these compounds.
For Antimicrobial Activity : Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups (e.g., F, Cl, Br, NO₂) on an aromatic ring attached to the pyrazole scaffold often enhances antimicrobial activity. mdpi.comresearchgate.net For example, acetohydrazide-linked pyrazole derivatives with electron-withdrawing groups showed more potent antimicrobial effects compared to those with other substituents. researchgate.net
For Anticancer Activity : In the context of anticancer agents, SAR studies of pyrazole carbohydrazide derivatives have provided insights into the features required for cytotoxicity. The substitution pattern on the phenyl rings at positions 1 and 3 of the pyrazole core is critical. For instance, in a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, specific substitutions led to compounds that were highly effective at inhibiting the growth of A549 lung cancer cells. globethesis.com The spatial arrangement and electronic properties of these substituents govern the molecule's ability to bind effectively to its biological target, such as the active site of a protein kinase. researchgate.net
| Activity | Favorable Substituents | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Electron-withdrawing groups (F, Cl, Br, NO₂) on an aromatic ring | Enhanced antibacterial and antifungal potency. | mdpi.comresearchgate.net |
| Anticancer (Kinase Inhibition) | Specific substitutions on N1 and C3 aryl rings | Modulates binding affinity to kinase active sites, influencing inhibitory potency. | globethesis.comresearchgate.net |
| Antimicrobial (DapE Inhibition) | Specific stereochemistry (e.g., R-enantiomer over S-enantiomer) | Determines the precise fit into the enzyme's active site, leading to potent and selective inhibition. | mdpi.com |
Pharmacophore Modeling and Ligand Design Principles
The exploration of this compound and its derivatives as biologically active agents has been significantly advanced by the application of pharmacophore modeling and principled ligand design. These computational strategies are instrumental in elucidating the key molecular features responsible for therapeutic activity and in guiding the synthesis of new, more potent, and selective compounds.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. For the this compound scaffold, a general pharmacophore model can be hypothesized based on its inherent structural components and the structure-activity relationship (SAR) data from various studies on its derivatives. The core components of this model typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.
The carbohydrazide moiety (-CONHNH2) is a critical component of the pharmacophore, serving as a versatile interaction hub. The amide portion contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the terminal hydrazine (B178648) group offers additional hydrogen bond donors (-NH2). These features enable the molecule to form multiple hydrogen-bonding interactions with amino acid residues in the active site of a target protein, which is a common characteristic of enzyme inhibitors and receptor antagonists.
The pyrazole ring itself contributes to the pharmacophoric profile in several ways. It is an aromatic system that can engage in π-π stacking or hydrophobic interactions with the target. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. Furthermore, the substituent at the 1-position of the pyrazole ring, in this case, an ethyl group, occupies a specific hydrophobic pocket. The nature and size of this substituent are often crucial for modulating the potency and selectivity of the compound. For instance, replacing the ethyl group with larger or more complex arylmethyl groups has been explored to enhance interactions with hydrophobic regions of the target binding site.
Similarly, modifications at other positions of the pyrazole ring or the carbohydrazide group are central to ligand design. For example, converting the terminal hydrazide into a hydrazone by condensation with various aldehydes or ketones introduces additional steric and electronic features, such as another aromatic ring, which can lead to new interactions with the biological target and significantly alter the biological activity profile.
The principles of ligand design for derivatives of this compound are thus guided by this pharmacophore model. The primary strategies involve:
Modification of the Substituent at the 1-Position: The ethyl group can be replaced with other alkyl or aryl groups to optimize hydrophobic interactions. The goal is to find a substituent that best fits the size and shape of the corresponding pocket in the target protein.
Substitution on the Pyrazole Ring: Introducing substituents at the 3- and 4-positions of the pyrazole ring can modulate the electronic properties of the ring and provide additional points of interaction. For example, adding a bulky aryl group at the 3-position has been shown to be beneficial for certain biological activities.
Derivatization of the Carbohydrazide Moiety: This is a common and effective strategy. The carbohydrazide can be acylated, sulfonylated, or, most frequently, converted to hydrazones. This not only extends the molecule to probe for further binding interactions but also can significantly alter its physicochemical properties, such as solubility and bioavailability. The choice of the aldehyde or ketone for hydrazone formation is critical, as the resulting substituent will project into a specific region of the binding site.
Computational studies, such as molecular docking, are often employed in conjunction with pharmacophore modeling to refine ligand design. By docking proposed derivatives into the active site of a target protein, researchers can predict their binding orientation and affinity, helping to prioritize which compounds to synthesize and test. This integrated approach of pharmacophore modeling and structure-based ligand design has proven to be a powerful tool in the development of novel therapeutic agents based on the this compound scaffold.
Interactive Data Table: Key Pharmacophoric Features of the this compound Scaffold
| Feature ID | Pharmacophoric Feature | Structural Component | Potential Interactions |
| HBD1 | Hydrogen Bond Donor | Amide N-H | Hydrogen bonding with protein backbone or side chains |
| HBA1 | Hydrogen Bond Acceptor | Carbonyl C=O | Hydrogen bonding with protein side chains |
| HBD2 | Hydrogen Bond Donor | Terminal -NH2 | Hydrogen bonding with protein side chains |
| ARO1 | Aromatic Ring | Pyrazole Ring | π-π stacking, hydrophobic interactions |
| HBA2 | Hydrogen Bond Acceptor | Pyrazole Nitrogen (N2) | Hydrogen bonding with protein side chains |
| HYD1 | Hydrophobic Group | Ethyl group at N1 | van der Waals forces, hydrophobic interactions |
Interactive Data Table: Ligand Design Strategies for this compound Derivatives
| Strategy ID | Design Principle | Target Interaction | Example Modification |
| LD1 | Optimize Hydrophobic Interactions | Filling a hydrophobic pocket | Replace N1-ethyl with benzyl (B1604629) or other arylmethyl groups |
| LD2 | Introduce Additional Aromatic Interactions | π-π stacking with aromatic residues | Add a phenyl or other aryl group at the 3-position of the pyrazole ring |
| LD3 | Extend into New Binding Regions | Form new hydrogen bonds or hydrophobic interactions | Convert the carbohydrazide to a hydrazone with a substituted benzaldehyde |
| LD4 | Modulate Electronic Properties | Enhance binding affinity through electrostatic interactions | Introduce electron-withdrawing or electron-donating groups on aryl substituents |
Applications of 1 Ethyl 1h Pyrazole 5 Carbohydrazide As Building Blocks and Ligands in Advanced Materials and Catalysis Research
Utilization in the Synthesis of Complex Heterocycles and Natural Product Analogs
The carbohydrazide (B1668358) moiety is a well-established functional group in the synthesis of various heterocyclic systems. nih.gov The presence of both a nucleophilic hydrazide group and a pyrazole (B372694) core in 1-ethyl-1H-pyrazole-5-carbohydrazide makes it a valuable precursor for the synthesis of a wide array of more complex heterocyclic structures. These structures are often scaffolds for molecules with significant biological and pharmacological properties. nih.gov
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com While specific literature detailing the use of this compound in MCRs is limited, the known reactivity of carbohydrazides suggests its high potential in this area. Pyrazole carbohydrazide derivatives can participate in various MCRs to form fused heterocyclic systems. For instance, the reaction of pyrazole carbohydrazides with β-dicarbonyl compounds and other reagents can lead to the formation of pyrazolopyrimidines and other fused pyrazole systems. nih.gov
Based on the general reactivity of related compounds, this compound could be expected to participate in reactions such as the Biginelli or Hantzsch-type reactions under appropriate conditions, leading to the formation of dihydropyrimidinone or dihydropyridine (B1217469) derivatives fused or appended to the pyrazole ring. The ethyl group on the pyrazole nitrogen can influence the solubility and electronic properties of the resulting compounds.
Table 1: Potential Multi-Component Reactions Involving Pyrazole Carbohydrazides
| Reaction Type | Potential Reactants with this compound | Potential Product Class |
|---|---|---|
| Biginelli-type Reaction | Aldehyde, β-ketoester | Pyrazolo[3,4-d]pyrimidinones |
| Hantzsch-type Reaction | Aldehyde, β-ketoester | Dihydropyridines with pyrazole substituent |
The application of this compound in stereoselective synthesis is an area of growing interest. While specific examples are not extensively documented for this particular compound, the general principles of using pyrazole derivatives in stereoselective transformations can be applied. For instance, the pyrazole moiety can act as a chiral auxiliary or a directing group in asymmetric synthesis.
The carbohydrazide group can be derivatized with chiral aldehydes or ketones to form chiral hydrazones. These chiral hydrazones can then undergo stereoselective reactions, such as additions to prochiral nucleophiles or cycloaddition reactions, where the stereochemical outcome is controlled by the chiral center. Subsequent cleavage of the hydrazone bond would yield chiral products and regenerate the pyrazole carbohydrazide or a derivative thereof.
Coordination Chemistry and Metal Complexes
The field of coordination chemistry has seen a significant interest in pyrazole-based ligands due to their versatile coordination modes and the interesting properties of their metal complexes. nih.gov The this compound molecule possesses multiple potential coordination sites, including the nitrogen atoms of the pyrazole ring and the nitrogen and oxygen atoms of the carbohydrazide group, making it a versatile ligand for a variety of metal ions.
Metal complexes of pyrazole carbohydrazide derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. nih.gov The reaction conditions, such as temperature, pH, and the molar ratio of ligand to metal, can influence the structure and composition of the resulting complex.
For this compound, it can be anticipated that it would form stable complexes with a range of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The characterization of these complexes would typically involve a combination of spectroscopic techniques and analytical methods.
Table 2: Expected Spectroscopic Data for Metal Complexes of this compound
| Spectroscopic Technique | Expected Observations upon Complexation |
|---|---|
| Infrared (IR) Spectroscopy | Shift in the C=O and N-H stretching frequencies of the carbohydrazide group. Appearance of new bands corresponding to metal-ligand bonds. |
| ¹H NMR Spectroscopy | Shifts in the chemical shifts of the pyrazole and carbohydrazide protons. Broadening of signals may occur with paramagnetic metal ions. |
| UV-Vis Spectroscopy | Appearance of d-d transition bands for transition metal complexes, and charge transfer bands. |
This compound can exhibit various binding modes when coordinating to a metal center. It can act as a monodentate ligand, coordinating through the pyrazole N2 atom or the terminal nitrogen of the hydrazide. More commonly, it is expected to act as a bidentate or tridentate ligand.
Bidentate Coordination: The ligand can chelate to a metal ion through the pyrazole N2 atom and the carbonyl oxygen of the carbohydrazide group, forming a stable five-membered ring. Alternatively, it can coordinate through the two nitrogen atoms of the hydrazide moiety.
Tridentate Coordination: In its deprotonated (enol) form, the carbohydrazide moiety can coordinate through the pyrazole N2 atom, the enolic oxygen, and the terminal nitrogen atom.
The coordination geometry of the resulting metal complexes will depend on the nature of the metal ion, the ligand-to-metal ratio, and the presence of other coordinating anions or solvent molecules. Common geometries such as octahedral, tetrahedral, and square planar can be anticipated. researchgate.net
Metal complexes derived from pyrazole-based ligands have shown significant promise in various catalytic applications. researchgate.net While specific catalytic studies on complexes of this compound are not yet widely reported, the structural features of its potential complexes suggest they could be active in several types of catalytic transformations.
For example, copper(II) complexes of pyrazole derivatives have been investigated as catalysts for oxidation reactions. The presence of both a pyrazole ring and a carbohydrazide group could provide a unique electronic and steric environment around the metal center, potentially leading to enhanced catalytic activity and selectivity. Furthermore, complexes of other transition metals could be explored as catalysts for C-C coupling reactions, hydrogenations, and other important organic transformations. The ethyl group on the pyrazole ring may also play a role in modulating the solubility and stability of the catalyst in different reaction media.
Emerging Research Frontiers and Future Perspectives for 1 Ethyl 1h Pyrazole 5 Carbohydrazide
Integration with Artificial Intelligence and Machine Learning in Drug Discovery (Theoretical)
ML algorithms, including deep neural networks and reinforcement learning, can be employed to build robust Quantitative Structure-Activity Relationship (QSAR) models for the pyrazole (B372694) class of compounds. ontosight.ainih.gov By training these models on large datasets of known pyrazole derivatives and their biological activities, it becomes possible to predict the efficacy of novel, untested structures. mdpi.com For 1-ethyl-1H-pyrazole-5-carbohydrazide, this would involve creating a virtual library of derivatives—modifying substituents on the pyrazole ring or the carbohydrazide (B1668358) moiety—and using AI to screen millions of these virtual compounds to identify candidates with the highest predicted potency and best drug-like properties. benthamdirect.com
Generative AI models, such as Generative Adversarial Networks (GANs), offer a powerful strategy for de novo drug design. chemimpex.com These models can learn the underlying chemical rules of pyrazole-based structures and generate entirely new molecules that are optimized for specific biological targets. chemimpex.comrsc.org This approach could theoretically design novel derivatives of this compound tailored to bind with high affinity and selectivity to a desired protein target, while simultaneously optimizing for absorption, distribution, metabolism, and excretion (ADME) properties. benthamdirect.com
| AI/ML Application | Theoretical Objective for this compound | Potential Outcome | Relevant AI/ML Models |
|---|---|---|---|
| Virtual Screening & Lead Identification | Screen vast virtual libraries of pyrazole derivatives to identify compounds with high predicted binding affinity for specific targets. benthamdirect.com | Rapid identification of high-potential lead compounds for synthesis and experimental testing. | Support Vector Machines (SVMs), Random Forests, Graph Neural Networks. benthamdirect.comresearchgate.net |
| QSAR Modeling | Predict the biological activity of novel derivatives based on their chemical structure. nih.gov | Guidance for medicinal chemists on which structural modifications are most likely to improve efficacy. | Deep Neural Networks (DNNs), CoMFA, CoMSIA. ontosight.ainih.gov |
| De Novo Drug Design | Generate novel molecular structures based on the pyrazole-carbohydrazide scaffold, optimized for multiple properties simultaneously (potency, selectivity, ADME). chemimpex.com | Discovery of patentable, next-generation drug candidates with superior profiles. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), Reinforcement Learning. chemimpex.commdpi.com |
| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the compound and its derivatives early in the discovery process. benthamdirect.com | Reduction in late-stage attrition of drug candidates due to poor pharmacokinetic or toxicity profiles. | Classical ML models and Deep Learning architectures. benthamdirect.com |
Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the conformational dynamics and intermolecular interactions of this compound is crucial for elucidating its mechanism of action. While standard spectroscopic methods provide static structural information, advanced techniques can offer unprecedented insight into the molecule's behavior in solution and upon interaction with biological targets on timescales ranging from femtoseconds to seconds.
Nuclear Magnetic Resonance (NMR) Spectroscopy remains a cornerstone for conformational analysis in solution. nih.gov Advanced NMR experiments can be used to determine the rotational isomerism around the single bonds of the carbohydrazide side chain. By measuring scalar (through-bond) and dipolar (through-space) couplings, such as the Nuclear Overhauser Effect (NOE), researchers can establish the predominant conformations and the energetic barriers between them. researchgate.netnih.gov
Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique that probes low-frequency molecular vibrations (0.1–10 THz), which are highly sensitive to conformational changes and intermolecular interactions like hydrogen bonding. mdpi.com For this compound, THz-TDS could provide a unique "molecular fingerprint" corresponding to its collective vibrational modes. benthamdirect.com This technique could be used to study the dynamics of solvation shells and to detect subtle changes in molecular structure upon binding to a target protein. eurekaselect.com
Femtosecond Transient Absorption (fs-TA) Spectroscopy allows for the real-time observation of ultrafast chemical processes. chemimpex.com This technique uses ultrashort laser pulses to excite the molecule and probe its subsequent relaxation dynamics on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. ijpsr.info It could be employed to study processes such as intramolecular charge transfer, proton transfer, or the initial steps of a photochemical reaction involving the pyrazole ring, providing fundamental insights into its reactivity and photostability. epa.gov
| Spectroscopic Technique | Information Gained for this compound | Relevant Timescale | Key Application |
|---|---|---|---|
| Advanced NMR Spectroscopy (e.g., NOESY, ROESY) | Conformational preferences, rotational isomerism, and population distributions of different conformers in solution. researchgate.net | Milliseconds to seconds | Determining the 3D structure and flexibility of the molecule in a physiological-like environment. |
| Terahertz Time-Domain Spectroscopy (THz-TDS) | Low-frequency vibrational modes, intermolecular hydrogen bonding networks, and collective motions. mdpi.com | Picoseconds | Characterizing solid-state forms and detecting subtle dynamic changes upon binding to a biological target. |
| Femtosecond Transient Absorption (fs-TA) Spectroscopy | Ultrafast electronic relaxation, intramolecular charge/proton transfer, and solvation dynamics. epa.gov | Femtoseconds to nanoseconds | Investigating excited-state properties and the initial moments of photochemical or photophysical processes. |
| X-ray Free-Electron Lasers (XFELs) | Structural dynamics during chemical reactions, changes in electronic and spin states. chemimpex.com | Femtoseconds | Observing molecular movies of the compound interacting with a target, particularly metalloproteins. |
Exploration of Novel Biological Targets and Undiscovered Mechanisms
The pyrazole carbohydrazide scaffold is known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. chemimpex.comresearchgate.net However, the full range of its molecular targets and mechanisms of action remains largely unexplored. Future research should focus on moving beyond established targets and identifying novel biological pathways modulated by this compound.
A promising avenue is the exploration of allosteric modulation . Unlike traditional drugs that compete with endogenous ligands at the primary binding site (orthosteric site), allosteric modulators bind to a distinct site on a receptor, subtly changing its shape and modulating its activity. nih.gov Pyrazole derivatives have already been identified as positive allosteric modulators (PAMs) for targets like the metabotropic glutamate (B1630785) receptor 4 (mGluR4), suggesting that this compound could be investigated for similar activity on other receptors, offering a path to greater selectivity and novel therapeutic effects. nih.govnih.gov
Chemoproteomics has emerged as a powerful, unbiased strategy for target deconvolution. mdpi.comnih.gov Techniques such as affinity-based protein profiling, where a derivative of the compound is used to "fish" for its binding partners in a cell lysate, can identify direct protein targets on a proteome-wide scale. nih.gov Applying kinome chemoproteomics profiling, for instance, could reveal if this compound or its derivatives selectively inhibit specific protein kinases beyond the usual suspects. benthamdirect.com Another approach involves using photoaffinity labeling, where a photoreactive group is attached to the molecule to covalently trap and identify its binding partners upon UV irradiation. nih.gov These methods could uncover entirely unexpected targets and pathways, such as chaperone proteins or enzymes involved in metabolic regulation. nih.gov
| Potential Novel Target Class | Example | Rationale based on Pyrazole Derivatives | Method for Investigation |
|---|---|---|---|
| Allosteric Sites on Receptors | Metabotropic Glutamate Receptors (mGluRs), Nicotinic Acetylcholine Receptors (nAChRs). nih.gov | Known pyrazoles act as Positive Allosteric Modulators (PAMs), offering a non-competitive mechanism of action. nih.govnih.gov | Functional cell-based assays, radioligand binding studies. |
| G-Protein Coupled Receptors (GPCRs) | GPR142, Sigma-1 Receptor (σ1R). nih.govnih.gov | Pyrazole-based agonists for GPR142 have been developed for metabolic diseases. σ1R is a target in neurodegeneration. nih.govnih.gov | Calcium mobilization assays, cAMP assays, target engagement studies. |
| Chaperone Proteins | 14-3-3 proteins. | Pyrazolone (B3327878) compounds have been shown to target 14-3-3, which is involved in protein aggregation in ALS. nih.gov | Affinity purification-mass spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA). |
| Kinases and Other Enzymes | Glycogen Synthase Kinase 3 (GSK3). benthamdirect.com | The pyrazole scaffold is a "privileged structure" for kinase inhibition. benthamdirect.com | Kinome chemoproteomics (e.g., Kinobeads), Activity-Based Protein Profiling (ABPP). |
Sustainable and Scalable Synthetic Methodologies
The advancement of this compound from a laboratory chemical to a potential therapeutic or commercial agent necessitates the development of synthetic routes that are not only efficient but also sustainable and scalable. Green chemistry principles—such as reducing waste, avoiding hazardous solvents, and improving energy efficiency—are paramount. rsc.orgnih.gov
Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. nih.gov In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This technology offers superior control over reaction parameters like temperature and pressure, enhanced safety, and straightforward scalability by simply running the system for longer periods. ontosight.ainih.gov Flow-based approaches have been successfully developed for the synthesis of pyrazole cores, often telescoping multiple reaction steps into a single, continuous operation, thereby minimizing manual handling and purification of intermediates. nih.govontosight.ai
Energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are powerful green tools. chemimpex.comresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.netmdpi.com Similarly, sonication can promote reactions in environmentally benign solvents like water, aligning with green chemistry goals. ijpsr.info
Furthermore, one-pot multicomponent reactions (MCRs) are highly attractive for their efficiency and atom economy. mdpi.comnih.gov These reactions combine three or more starting materials in a single vessel to form the final product in one step, avoiding lengthy separation and purification procedures for intermediates. atamanchemicals.com Developing a one-pot synthesis for this compound would significantly streamline its production, making it more cost-effective and environmentally friendly. nih.gov
| Methodology | Core Principle | Advantages for Pyrazole Synthesis | Sustainability Aspect |
|---|---|---|---|
| Flow Chemistry | Continuous reaction processing in a tube reactor. nih.gov | Enhanced safety, precise control over reaction conditions, easy scalability, potential for automation. ontosight.airesearchgate.net | Improved energy efficiency, reduced solvent volumes, safer handling of hazardous intermediates. |
| Microwave-Assisted Synthesis | Using microwave energy for rapid and uniform heating. chemimpex.com | Drastically reduced reaction times (minutes vs. hours), often higher yields and purity. researchgate.netnih.gov | High energy efficiency, potential for solvent-free reactions. researchgate.net |
| Ultrasound-Assisted Synthesis | Using ultrasonic waves to induce cavitation and accelerate reactions. ijpsr.info | Enables reactions at room temperature, effective in green solvents like water. ijpsr.info | Low energy consumption, promotes use of non-toxic solvents. |
| One-Pot Multicomponent Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. mdpi.com | High step- and atom-economy, simplified procedures, reduced purification needs. nih.gov | Minimizes solvent use and chemical waste from intermediate workups. |
| Green Catalysis | Using recyclable or non-toxic catalysts and aqueous media. nih.govrsc.org | Avoids stoichiometric toxic reagents, allows for catalyst reuse. nih.gov | Reduces heavy metal waste and reliance on petroleum-based solvents. |
Design of Next-Generation Molecular Probes and Chemical Tools
Beyond direct therapeutic applications, molecules like this compound can serve as valuable scaffolds for creating sophisticated chemical tools to study biological systems. The inherent properties of the pyrazole ring and the chelating ability of the carbohydrazide moiety make this compound an excellent starting point for the design of molecular probes. nih.govresearchgate.net
Fluorescent probes are indispensable tools in bioimaging, allowing researchers to visualize the concentration and localization of specific analytes within living cells in real-time. nih.gov The pyrazole scaffold is an attractive core for fluorophores due to its favorable electronic properties, synthetic versatility, and biocompatibility. benthamdirect.com By strategically modifying the this compound structure—for example, by introducing a conjugated aromatic system to serve as a fluorophore—it is possible to create novel sensors. The carbohydrazide group is a known metal-binding motif, making it an ideal receptor unit for designing "turn-on" fluorescent probes for biologically important metal ions like Zn²⁺, Cu²⁺, or Ga³⁺. researchgate.netresearchgate.net The binding of the target ion to the carbohydrazide would restrict photoinduced electron transfer (PET) or induce chelation-enhanced fluorescence (CHEF), leading to a measurable increase in fluorescence intensity. researchgate.net
Activity-based probes (ABPs) are another class of powerful chemical tools used to profile the activity of entire enzyme families in their native environment. An ABP typically consists of three parts: a reactive group that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific enzyme class, and a reporter tag (like a fluorophore or biotin) for detection. The this compound structure could be elaborated into an ABP. For instance, the carbohydrazide could be modified with a reactive "warhead" to target a specific class of enzymes, such as proteases or hydrolases, allowing for the study of their activity in health and disease.
| Probe/Tool Type | Design Strategy for this compound | Potential Application | Underlying Mechanism |
|---|---|---|---|
| Fluorescent Ion Probe | Couple the pyrazole core to a fluorophore; use the carbohydrazide moiety as a metal ion receptor. researchgate.net | Real-time imaging of metal ions (e.g., Zn²⁺, Mg²⁺, Ga³⁺) in living cells and subcellular organelles. researchgate.netresearchgate.net | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET). researchgate.net |
| pH Sensor | Incorporate a functional group whose protonation state alters the electronic properties of the pyrazole-based fluorophore. | Monitoring pH changes in specific cellular compartments like lysosomes or mitochondria. researchgate.net | Intramolecular Charge Transfer (ICT). |
| Bioimaging Agent | Develop pyrazole-based fluorophores with high quantum yields and photostability for staining specific cellular structures. nih.gov | Staining of cytoplasm or other organelles for fluorescence microscopy applications. nih.gov | Specific accumulation based on lipophilicity and hydrogen bonding. |
| Activity-Based Probe (ABP) | Functionalize the carbohydrazide with a reactive group (warhead) and a reporter tag. | Profiling the activity of specific enzyme families (e.g., proteases, hydrolases) in complex biological samples. | Covalent modification of the enzyme's active site. |
Q & A
Q. What are the standard synthetic routes for preparing 1-ethyl-1H-pyrazole-5-carbohydrazide and its derivatives?
Hydrazide derivatives of pyrazole are typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine undergo cyclocondensation to form pyrazolecarboxylate intermediates, which are hydrolyzed to carboxylic acids and subsequently converted to carbohydrazides using hydrazine hydrate . Alternative routes involve Vilsmeier-Haack formylation or condensation with substituted hydrazides under acidic/basic conditions . Key analytical techniques (IR, NMR, elemental analysis) are critical for confirming purity and structure .
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in pyrazole carbohydrazides?
- ¹H/¹³C NMR : Distinguish regioisomers by analyzing chemical shifts of pyrazole ring protons (e.g., C-3 vs. C-5 substitution patterns) and hydrazide NH peaks (~9–11 ppm).
- IR : Confirm hydrazide formation via N–H stretches (3200–3350 cm⁻¹) and C=O stretches (~1650 cm⁻¹).
- Cross-validation with computational methods (DFT) helps assign spectral features accurately .
Q. What are common reactivity patterns of pyrazole carbohydrazides in medicinal chemistry?
The hydrazide moiety enables diverse derivatization:
- Condensation : With aldehydes/ketones to form hydrazones, enhancing bioactivity (e.g., anticonvulsant agents) .
- Cyclization : Reacting with thioglycolic acid or diones yields thiazolidinones or pyrazolopyrimidines, respectively .
- Coordination chemistry : The N,S-donor system chelates metal ions, useful in catalysis or metallodrug design .
Advanced Research Questions
Q. How can crystallographic refinement (e.g., SHELXL) address challenges in resolving disordered pyrazole structures?
SHELXL employs constraints (e.g., SIMU, DELU) to model anisotropic displacement parameters in disordered ethyl or hydrazide groups. For twinned crystals, the TWIN/BASF commands refine twin laws, while HKLF5 merges overlapping reflections . Advanced features like HOPE automate hydrogen placement in low-resolution data. Validate refinement with R-factor convergence (<5%) and Δ/σ(max) < 0.01 .
Q. What strategies optimize reaction yields in multi-step pyrazole carbohydrazide syntheses?
- Microwave-assisted synthesis : Reduces reaction time for cyclocondensation (e.g., 30 min vs. 24 hrs under reflux) .
- Catalysis : Use POCl₃ or PPA for efficient cyclodehydration .
- Purification : Gradient chromatography (hexane:EtOAc) resolves regioisomers; recrystallization in ethanol improves hydrazide purity .
Q. How to interpret contradictory biological activity data across pyrazole carbohydrazide analogs?
Discrepancies may arise from:
- Structural variations : Substituent position (C-3 vs. C-5) alters steric/electronic profiles, affecting target binding .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or MES/pentylenetetrazol seizure models impact IC₅₀ values .
- Metabolic stability : Ethyl vs. methyl groups influence pharmacokinetics (e.g., CYP450 metabolism). Validate via in vitro ADMET assays .
Q. What computational methods predict the bioactivity of novel pyrazole carbohydrazides?
- Molecular docking : AutoDock Vina or Glide screens against targets (e.g., GABA receptors for anticonvulsants) .
- QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure-activity trends .
- MD simulations : Assess ligand-receptor binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
